molecular formula C16H19NO3 B3483223 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5,5-dimethylcyclohex-2-en-1-one

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B3483223
M. Wt: 273.33 g/mol
InChI Key: UJCQUMSZPQQONX-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring fused with a cyclohexenone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Cyclohexenone Formation: The cyclohexenone moiety is synthesized separately and then coupled with the benzodioxin derivative through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexenone ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzodioxin derivatives with different functional groups.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl-6-methoxyphenol
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarbohydrazide

Uniqueness

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific combination of a benzodioxin ring and a cyclohexenone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2)9-12(7-13(18)10-16)17-11-3-4-14-15(8-11)20-6-5-19-14/h3-4,7-8,17H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCQUMSZPQQONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5,5-dimethylcyclohex-2-en-1-one
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3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5,5-dimethylcyclohex-2-en-1-one
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3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5,5-dimethylcyclohex-2-en-1-one
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3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5,5-dimethylcyclohex-2-en-1-one
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3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 6
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3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5,5-dimethylcyclohex-2-en-1-one

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